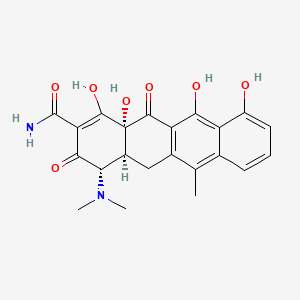

Anhydrotetracycline

Overview

Description

Anhydrotetracycline is a derivative of tetracycline, a well-known broad-spectrum antibiotic. Unlike tetracycline, this compound does not exhibit antibiotic activity. It is primarily used in research, particularly in gene expression systems in bacteria .

Mechanism of Action

Target of Action

Anhydrotetracycline (ATC) primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis, making it a key target for ATC’s bacteriostatic effect .

Mode of Action

ATC exerts its action by binding reversibly to the bacterial 30S ribosomal subunit . This binding blocks the incoming aminoacyl tRNA from attaching to the ribosome acceptor site, thereby inhibiting protein synthesis . ATC also binds to some extent to the bacterial 50S ribosomal subunit, which may alter the cytoplasmic membrane causing intracellular components to leak from bacterial cells .

Biochemical Pathways

ATC affects the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, it prevents the incorporation of new amino acids into the growing peptide chain . This disruption of protein synthesis can affect various downstream cellular processes, as proteins are essential for many cellular functions.

Pharmacokinetics

The pharmacokinetics of ATC, like other tetracyclines, involves absorption, distribution, metabolism, and excretion (ADME). Tetracyclines, in general, are known for their highly hydrophilic character and low volatility , which results in significant persistence in the aquatic environment .

Result of Action

The primary result of ATC’s action is the inhibition of bacterial growth . By preventing protein synthesis, ATC disrupts essential cellular functions, leading to a bacteriostatic effect . It’s worth noting that ATC can act as a competitive inhibitor and a competitive sacrificial substrate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ATC. For instance, ATC’s photosensitivity can be exploited for dynamic optogenetic control . Moreover, the presence of ATC in the environment can inhibit the growth of some terrestrial and aquatic species . The residual concentrations of ATC could affect the steroidogenic pathway and may cause endocrine disruption of aquatic species .

Biochemical Analysis

Biochemical Properties

Anhydrotetracycline plays a significant role in biochemical reactions, particularly as an inhibitor of tetracycline destructases. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with type 1 and type 2 tetracycline destructases (TDases), where this compound acts as a pan-TDase inhibitor. It binds to the active site of these enzymes, preventing the degradation of tetracycline antibiotics and thereby enhancing their efficacy . Additionally, this compound has been shown to interact with the bacterial 30S ribosomal subunit, inhibiting protein synthesis by blocking the binding of aminoacyl-tRNA to the ribosome .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which is crucial for bacterial growth and replication. This inhibition occurs through the binding of this compound to the 30S ribosomal subunit, preventing the formation of peptide bonds during translation . Furthermore, this compound has been found to affect cell signaling pathways and gene expression. It can induce the expression of genes involved in antibiotic resistance, leading to the development of resistant bacterial strains . Additionally, this compound impacts cellular metabolism by altering the flux of metabolic pathways, particularly those involved in the biosynthesis of proteins and nucleic acids .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of type 1 and type 2 tetracycline destructases, acting as a competitive inhibitor. This binding prevents the degradation of tetracycline antibiotics, thereby rescuing their antibiotic activity . Additionally, this compound interacts with the bacterial 30S ribosomal subunit, inhibiting protein synthesis by blocking the binding of aminoacyl-tRNA to the ribosome . This inhibition disrupts the translation process, leading to the bacteriostatic effect of this compound. Furthermore, this compound can induce changes in gene expression, particularly those involved in antibiotic resistance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. This compound is known to be photosensitive, and its exposure to light can lead to its degradation . This degradation can reduce its efficacy as an antibiotic and limit its application in dynamic control experiments. The natural photosensitivity of this compound can also be exploited for optogenetic control, allowing for precise spatial and temporal regulation of gene expression and cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits bacteriostatic activity by inhibiting protein synthesis and preventing bacterial growth . At higher doses, this compound can have toxic or adverse effects. These effects may include disruption of cellular metabolism, induction of oxidative stress, and damage to cellular structures . It is important to determine the optimal dosage of this compound to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the biosynthesis of tetracycline antibiotics. It is produced as an intermediate in the tetracycline biosynthesis pathway, which involves the condensation of malonyl-CoA and malonamate units . This compound can also interact with enzymes and cofactors involved in these pathways, influencing the metabolic flux and levels of metabolites. For example, this compound can inhibit the activity of tetracycline destructases, preventing the degradation of tetracycline antibiotics and enhancing their efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. This compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, this compound can accumulate in specific compartments or organelles, influencing its localization and activity. The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound can be localized to specific compartments or organelles within the cell, where it exerts its effects. For example, this compound can be targeted to the bacterial ribosome, inhibiting protein synthesis and preventing bacterial growth . Additionally, this compound can undergo post-translational modifications or interact with targeting signals that direct it to specific subcellular compartments . These localization mechanisms are crucial for the precise regulation of this compound activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anhydrotetracycline can be synthesized from tetracycline through a dehydration reaction. This process involves the removal of water molecules from tetracycline, typically under acidic conditions .

Industrial Production Methods: The industrial production of this compound involves the fermentation of specific strains of Streptomyces bacteria, followed by chemical modification to achieve the desired derivative. The process is optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Anhydrotetracycline undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the tetracycline scaffold.

Reduction: This reaction can alter the oxidation state of specific atoms within the molecule.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce new functional groups .

Scientific Research Applications

Anhydrotetracycline is widely used in scientific research, particularly in the following areas:

Chemistry: It serves as a model compound for studying the chemical properties and reactions of tetracycline derivatives.

Biology: It is used in gene expression systems to control the transcription of specific genes in bacteria.

Comparison with Similar Compounds

Tetracycline: The parent compound, which exhibits broad-spectrum antibiotic activity.

Doxycycline: A derivative of tetracycline with improved pharmacokinetic properties.

Minocycline: Another tetracycline derivative with enhanced activity against resistant bacteria.

Uniqueness: Anhydrotetracycline is unique in that it does not exhibit antibiotic activity, making it particularly useful in research settings where antibiotic activity could interfere with experimental outcomes. Its ability to control gene expression in bacteria without affecting their growth is a significant advantage .

Properties

IUPAC Name |

(4S,4aS,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O7.ClH/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28;/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30);1H/t11-,16-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFAOPCHYIJPHJ-WPJNXPDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C[C@H]4[C@@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13803-65-1, 1665-56-1 | |

| Record name | Anhydrotetracycline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013803651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anhydrotetracycline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANHYDROTETRACYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVG14H105R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(α1S,α4S,α8S)-α,α',α''-Tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-δ,δ',δ''-trioxo-1,4,8,11-te](/img/new.no-structure.jpg)

![(4S)-4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B590862.png)

![6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester](/img/structure/B590870.png)